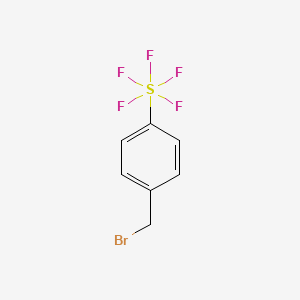

4-(Pentafluorosulfur)benzyl bromide

Description

BenchChem offers high-quality 4-(Pentafluorosulfur)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pentafluorosulfur)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF5S/c8-5-6-1-3-7(4-2-6)14(9,10,11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHGXKUYFXAMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Emergence of a "Super-Trifluoromethyl" Building Block

An In-depth Technical Guide to 4-(Pentafluorosulfur)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials chemistry, the pursuit of novel molecular scaffolds with enhanced properties is relentless. Among the array of functional groups available to the synthetic chemist, the pentafluorosulfur (SF₅) group has garnered significant attention for its unique and powerful characteristics.[1] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is distinguished by its high electronegativity, exceptional thermal and chemical stability, and its ability to increase lipophilicity.[2][3] These attributes make it a highly desirable functional group in the design of new pharmaceuticals and advanced materials.

This technical guide focuses on 4-(Pentafluorosulfur)benzyl bromide (CAS 1126969-29-6), a key building block that provides a direct route to incorporating the valuable SF₅-phenyl motif into a wide range of molecular architectures. The presence of the benzylic bromide provides a reactive handle for a variety of chemical transformations, making this reagent a versatile tool for researchers and drug development professionals. This guide will provide an in-depth overview of its properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its successful application. The key properties of 4-(Pentafluorosulfur)benzyl bromide are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1126969-29-6 | [4][5] |

| Molecular Formula | C₇H₆BrF₅S | [4] |

| Molecular Weight | 297.08 g/mol | [4] |

| IUPAC Name | 1-(bromomethyl)-4-(pentafluoro-λ⁶-sulfanyl)benzene | |

| SMILES Code | FS(F)(F)(F)(F)C1=CC=C(CBr)C=C1 | [4] |

| InChI Key | BFHGXKUYFXAMOZ-UHFFFAOYSA-N | [4] |

| Appearance | Not specified, likely a solid or liquid | - |

| Solubility | Expected to be soluble in common organic solvents | [6] |

| Stability | Moisture sensitive | [7] |

Synthesis of 4-(Pentafluorosulfur)benzyl bromide

Experimental Protocol: Radical Bromination of 4-(Pentafluorosulfur)toluene

Disclaimer: This is a representative protocol and should be adapted and optimized by the end-user. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-(Pentafluorosulfur)toluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent, anhydrous

-

Inert gas (Nitrogen or Argon)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Stir plate and magnetic stir bar

-

Reaction flask with reflux condenser and inert gas inlet

-

Light source (e.g., 250W sun lamp) if photolytic initiation is desired

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 4-(pentafluorosulfur)toluene (1.0 eq).

-

Dissolve the starting material in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

-

Place the reaction flask under a positive pressure of inert gas.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a sun lamp.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(Pentafluorosulfur)benzyl bromide.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Synthesis of 4-(Pentafluorosulfur)benzyl bromide.

Reactivity and Handling

The reactivity of 4-(Pentafluorosulfur)benzyl bromide is dominated by the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. The powerful electron-withdrawing nature of the para-SF₅ group further activates the benzylic position towards nucleophilic attack, making it an excellent electrophile for the introduction of the 4-(pentafluorosulfur)benzyl moiety.

Safe Handling and Storage

4-(Pentafluorosulfur)benzyl bromide is expected to be a corrosive and lachrymatory substance.[8][9] Therefore, strict adherence to safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals.[7]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7][9] The compound is moisture-sensitive.[7]

Caption: Nucleophilic substitution with 4-(Pentafluorosulfur)benzyl bromide.

Applications in Research and Development

The unique properties of the SF₅ group make it a valuable bioisosteric replacement for other functional groups in drug design.[11] It can be used to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Improved Metabolic Stability: The robustness of the S-F bonds confers high chemical and thermal stability, which can protect a drug molecule from metabolic degradation, thereby extending its half-life in the body.[1]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature and specific steric profile of the SF₅ group can lead to enhanced binding interactions with biological targets, potentially increasing the efficacy of a drug.[1]

-

Modulation of Lipophilicity and Permeability: The SF₅ group can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance bioavailability.[1]

4-(Pentafluorosulfur)benzyl bromide serves as a key intermediate for introducing the SF₅-phenyl group into a variety of molecular scaffolds. Its benzylic bromide functionality allows for straightforward reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to generate diverse libraries of SF₅-containing compounds for screening in drug discovery and materials science applications.

Conclusion

4-(Pentafluorosulfur)benzyl bromide is a valuable and versatile building block for the incorporation of the pentafluorosulfur group into organic molecules. Its unique combination of a highly reactive benzylic bromide and the powerfully electron-withdrawing and stabilizing SF₅ group makes it an attractive reagent for researchers in medicinal chemistry, agrochemistry, and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory. As the exploration of fluorinated functional groups in drug discovery continues to expand, the importance of reagents like 4-(Pentafluorosulfur)benzyl bromide is set to grow.

References

- The Pentafluorosulfanyl Group (SF5) - Rowan.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed.

- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC.

- SF5-containing building blocks - Enamine.

- Pentafluorosulfanyl-Containing Compounds | PDF | Chemical Reactions | Organic Chemistry - Scribd.

- 4 - SAFETY D

- 1126969-29-6 | 4-(Pentafluorosulfur)

- 4-(Pentafluorothio)

- SAFETY D

- 4-(Pentafluorosulfur)benzyl bromide - CAS:1126969-29-6 - 北京欣恒研科技有限公司.

- 1126969-29-6 4-(Pentafluorosulfur)benzyl bromide C7H6BrF5S ...

- MATERIAL SAFETY D

- Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes - Beilstein Journals.

- 3-Methyl-5-(pentafluorosulfur)benzyl bromide - Apollo Scientific.

- Strain‐Release Pentafluorosulfanylation and Tetrafluoro(aryl)sulfanylation of [1.1.1]Propellane: Reactivity and Structural Insight - PMC.

- What is 4-(Trifluoromethoxy)benzyl bromide and how is it synthesized? - FAQ - Guidechem.

- 4-(Pentafluorosulfur)benzyl bromide | 1126969-29-6 - Sigma-Aldrich.

- Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem.

- 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8 - Sigma-Aldrich.

- Scale-up reactions and synthetic applications a benzyl bromide,...

- Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal.

- Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0) - Cheméo.

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. 1126969-29-6 | 4-(Pentafluorosulfur)benzyl bromide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 4-(Pentafluorosulfur)benzyl bromide - CAS:1126969-29-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. guidechem.com [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. kscl.co.in [kscl.co.in]

- 11. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(bromomethyl)-4-(pentafluorosulfanyl)benzene synonyms

Technical Whitepaper: The Strategic Utility of 4-(Pentafluorosulfanyl)benzyl Bromide in Medicinal Chemistry

Executive Summary

In the pursuit of novel pharmacophores with enhanced metabolic stability and optimized lipophilicity, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" motif. 4-(Pentafluorosulfanyl)benzyl bromide (CAS 1126969-29-6) serves as a critical electrophilic building block for introducing this high-value moiety into drug candidates. This guide details the physicochemical properties, synthetic utility, and handling protocols for this reagent, providing researchers with a roadmap for deploying the SF₅-benzyl motif to modulate potency and pharmacokinetic profiles.

Chemical Identity & Physicochemical Profile

The SF₅ group is characterized by its octahedral geometry, high electronegativity, and significant steric bulk (intermediate between a trifluoromethyl and a tert-butyl group).[1] 4-(Pentafluorosulfanyl)benzyl bromide translates these properties into a versatile alkylating agent.

Table 1: Key Chemical Specifications

| Property | Specification |

| IUPAC Name | 1-(Bromomethyl)-4-(pentafluoro-λ⁶-sulfanyl)benzene |

| Common Synonyms | 4-(Pentafluorosulfanyl)benzyl bromide; p-SF₅-benzyl bromide |

| CAS Registry Number | 1126969-29-6 |

| Molecular Formula | C₇H₆BrF₅S |

| Molecular Weight | 297.08 g/mol |

| Physical State | White to off-white low-melting solid or crystalline powder |

| Melting Point | 37.0 – 44.0 °C |

| Boiling Point | ~82–84 °C (at reduced pressure, extrapolated) |

| Storage Conditions | 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Protect from Light |

| Hazards | Corrosive (Skin Corr.[2] 1B), Lachrymator |

Synthetic Production Pathway

While often sourced commercially, understanding the genesis of this reagent is crucial for process scaling. The compound is typically synthesized via the radical bromination of 4-(pentafluorosulfanyl)toluene (CAS 203126-21-0).

Mechanism & Causality:

The SF₅ group is strongly electron-withdrawing (

Graphviz Diagram 1: Synthesis Workflow

Figure 1: Radical bromination pathway for the synthesis of 4-(pentafluorosulfanyl)benzyl bromide from its toluene precursor.

Experimental Protocols: Introduction of the SF₅-Benzyl Motif

The primary utility of 4-(pentafluorosulfanyl)benzyl bromide lies in its reactivity as a "soft" electrophile in

Protocol A: General N-Alkylation of Secondary Amines

Objective: To introduce the 4-(SF₅)benzyl group onto a piperidine or morpholine scaffold to assess lipophilic interactions in a binding pocket.

Reagents:

-

Substrate: Secondary Amine (1.0 equiv)

-

Electrophile: 4-(Pentafluorosulfanyl)benzyl bromide (1.1 equiv)

-

Base: Potassium Carbonate (

, 2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).

-

Activation: Add powdered

(2.0 mmol) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation/activation. -

Addition: Add 4-(pentafluorosulfanyl)benzyl bromide (1.1 mmol) portion-wise. Note: If the bromide is solid, dissolve it in a minimum amount of MeCN before addition to ensure homogeneity.

-

Reaction: Stir the mixture at room temperature. Monitor via TLC or LC-MS.

-

Insight: The strong electron-withdrawing nature of the SF₅ group makes the benzylic carbon slightly more electrophilic than a standard benzyl bromide, often allowing the reaction to proceed rapidly without heating.

-

-

Workup: Upon completion (typically 2–4 hours), dilute with EtOAc and wash with water and brine. Dry over

and concentrate. -

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Graphviz Diagram 2: Divergent Reactivity Workflow

Figure 2: Divergent synthetic applications of 4-(pentafluorosulfanyl)benzyl bromide with common nucleophiles.

Strategic Implications in Drug Design

Incorporating the 4-(SF₅)benzyl motif offers distinct advantages over the traditional 4-(trifluoromethyl)benzyl group:

-

Enhanced Lipophilicity: The SF₅ group is significantly more lipophilic (

= 1.51) than CF₃ ( -

Metabolic Blocking: The C-F bonds in SF₅ are chemically inert and resistant to P450-mediated oxidation. Placing this group at the para-position of a benzyl ring effectively blocks metabolic soft spots.

-

Hydrolytic Stability: Unlike some fluorinated motifs, the SF₅ group is stable to strong acids and bases, allowing it to survive harsh downstream synthetic steps.

Safety and Handling

-

Lachrymator: Like most benzyl halides, this compound is a potent lachrymator. All manipulations must be performed in a well-ventilated fume hood.

-

Corrosivity: It is classified as Skin Corr. 1B. Impervious gloves (Nitrile or Neoprene) and eye protection are mandatory.

-

Storage: The compound should be stored at 2–8 °C under an inert atmosphere. Moisture can lead to slow hydrolysis of the bromide, though the SF₅ group itself remains intact.

References

-

Chemical Identity & Properties

-

4-(Pentafluorothio)benzyl bromide Product Page. Thermo Fisher Scientific. Retrieved from .

-

Safety Data Sheet: 4-(Pentafluorothio)benzyl bromide. Fisher Scientific. Retrieved from .

-

-

Synthetic Context & Precursors

-

Medicinal Chemistry Applications

-

Santeusanio, R., et al. (2023).[3] Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Retrieved from .

-

Beier, P., et al. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides. Beilstein Journal of Organic Chemistry. Retrieved from .

-

Sources

Authored by: A Senior Application Scientist

An In-depth Technical Guide to Super CF3 Benzyl Bromide Building Blocks for Advanced Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Trifluoromethylated benzyl bromides have emerged as exceptionally versatile building blocks, enabling the direct introduction of this "superfunctional" group into a wide array of molecular scaffolds. This guide provides an in-depth technical overview of these critical reagents, from the fundamental physicochemical principles that drive their utility to detailed synthetic protocols and their application in contemporary drug discovery workflows. We will explore the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can effectively leverage these building blocks to accelerate their research and development efforts.

The Trifluoromethyl Group: A Paradigm Shift in Medicinal Chemistry

The trifluoromethyl group is far more than a simple methyl mimic. Its unique electronic properties fundamentally alter a molecule's behavior in a biological system.[3] Understanding these effects is crucial to appreciating the value of CF3-benzyl bromide building blocks.

Modulation of Physicochemical Properties

The introduction of a CF3 group imparts a unique combination of properties that are highly desirable in drug design:

-

Enhanced Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross lipid membranes, a critical factor for oral absorption and distribution, including penetration of the blood-brain barrier.[1][3][4]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol.[3][4] This inherent strength makes the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes, which can prolong a drug's half-life and reduce dosing frequency.[1]

-

Increased Binding Affinity: The potent electron-withdrawing nature of the CF3 group can alter the electronic distribution within a molecule.[1] This modulation can enhance interactions with biological targets, such as enzymes and receptors, through improved hydrogen bonding and electrostatic interactions, leading to increased potency and selectivity.[3]

| Property | Influence of CF3 Group | Consequence in Drug Design |

| Lipophilicity | Increases | Improved absorption and membrane permeability[4] |

| Metabolic Stability | Increases | Longer drug half-life, reduced metabolic degradation[1][3] |

| Binding Affinity | Modulates pKa and electronic distribution | Enhanced target binding and potency[1][3] |

| Bioisosterism | Can act as a bioisostere for chlorine | Similar steric profile with different electronic properties[3][4] |

Synthesis of Trifluoromethyl Benzyl Bromide Building Blocks

The reliable synthesis of trifluoromethyl benzyl bromides is paramount to their widespread application. Two primary strategies dominate the landscape: the bromination of trifluoromethyl-substituted toluenes and the conversion of the corresponding benzyl alcohols.

Benzylic Bromination of Trifluoromethyl Toluenes (Wohl-Ziegler Reaction)

The Wohl-Ziegler reaction is a well-established and highly effective method for the selective bromination of the benzylic position of trifluoromethyl-substituted toluenes.[5] This free-radical chain reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or photochemical activation.[5][6]

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, thereby favoring radical substitution at the benzylic methyl group.[5] The choice of solvent is critical; while historically carbon tetrachloride was used, safer alternatives like acetonitrile, (trifluoromethyl)benzene, or 1,2-dichlorobenzene are now preferred.[5][7][8]

Caption: Primary synthetic routes to trifluoromethyl benzyl bromides.[9]

Detailed Protocol: Synthesis of 2-(Trifluoromethyl)benzyl bromide via Benzylic Bromination

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Acetonitrile (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution. Causality: A slight excess of NBS ensures complete consumption of the starting material, while a catalytic amount of AIBN is sufficient to initiate the radical chain reaction without promoting unwanted side reactions.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours. Insight: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot on the TLC plate indicates reaction progression.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.

-

Extraction: Combine the filtrate and washings and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any trace HBr) and brine. Trustworthiness: This washing sequence removes acidic impurities and residual water, ensuring the stability and purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(trifluoromethyl)benzyl bromide.

-

Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.

Reactivity and Application in Drug Discovery Workflows

Trifluoromethyl benzyl bromides are prized for the reactivity of the benzylic C-Br bond. This site serves as a potent electrophile, readily participating in nucleophilic substitution (SN1 and SN2) reactions.[10][11] This allows for the covalent attachment of the trifluoromethylbenzyl moiety to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

A Typical Drug Discovery Workflow

The integration of a CF3-benzyl bromide building block into a drug discovery campaign can be visualized as a streamlined process to rapidly generate and evaluate new chemical entities.

Caption: Application workflow of CF3-benzyl bromides in drug discovery.

This workflow enables medicinal chemists to systematically explore structure-activity relationships (SAR) by introducing the CF3-benzyl group at various positions of a lead compound. The resulting analogs can then be screened for improved potency, selectivity, and pharmacokinetic properties. The commercial availability of a diverse range of ortho-, meta-, and para-substituted trifluoromethyl benzyl bromides further accelerates this process.

Conclusion and Future Perspectives

Super CF3 benzyl bromide building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their ability to confer enhanced metabolic stability, lipophilicity, and binding affinity makes them a go-to reagent for lead optimization and the development of next-generation therapeutics.[12][13] The synthetic routes to these compounds are robust and scalable, ensuring their continued availability for both academic research and industrial drug development. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, the strategic application of these powerful building blocks will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

-

J. Ismalaj, E., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Hovione. (2025). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Majumdar, K. C., et al. (2021). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications (RSC Publishing). Available at: [Link]

- Fieser, L. F., & Doering, W. E. (1993). Process for the bromination of deactivated toluenes in the benzylic position. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of Trifluoromethylated Benzyl Bromides in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Kim, J. H., et al. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. Available at: [Link]

-

Wang, Q., et al. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. Available at: [Link]

-

Zhu, Z., et al. (2025). Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole. ResearchGate. Available at: [Link]

-

Suarez, D., et al. (2009). ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. Available at: [Link]

-

Reddy, T. R., et al. (2023). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. PMC. Available at: [Link]

-

de la Torre, A., et al. (2020). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters - ACS Publications. Available at: [Link]

-

Magata, Y., et al. (2000). Biologically stable [18F]-labeled benzylfluoride derivatives. ResearchGate. Available at: [Link]

-

Urata, H., et al. (2010). Studies on Synthesis and Properties of CF3-Substituted π-Conjugated Molecules. ResearchGate. Available at: [Link]

-

Urata, H. (2010). Studies on Synthesis and Properties of CF3-Substituted π-Conjugated Molecules. Available at: [Link]

-

Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry. Available at: [Link]

-

Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. Available at: [Link]

-

McKay, M. J., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. PMC. Available at: [Link]

-

Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Available at: [Link]

-

ResearchGate. (n.d.). Scope and limitations of transition‐metal‐free trifluoromethylation of benzyl bromides. ResearchGate. Available at: [Link]

-

Carboni, F., & Dagousset, G. (2022). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. PMC. Available at: [Link]

-

Magata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF; ii:. ResearchGate. Available at: [Link]

- Google Patents. (2015). Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 13. nbinno.com [nbinno.com]

Technical Guide: 4-(Pentafluorothio)benzyl Bromide as a Strategic Building Block

Executive Summary

4-(Pentafluorothio)benzyl bromide is a high-value fluorinated intermediate used primarily in the synthesis of advanced pharmaceutical candidates and agrochemicals. It serves as a critical delivery vehicle for the pentafluorosulfanyl (

This guide details the structural properties, synthesis, and reactivity of this compound. It is designed for medicinal chemists seeking to leverage the

Chemical Structure & Properties[1][2][3][4][5][6][7]

The Pentafluorosulfanyl ( ) Advantage

The

Comparative Electronic & Physical Data

The following table contrasts the

| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | Nitro ( | Tert-butyl ( |

| Geometry | Square Pyramidal | Tetrahedral | Planar | Tetrahedral |

| Hammett Constant ( | 0.68 | 0.54 | 0.78 | -0.20 |

| Hammett Constant ( | 0.61 | 0.43 | 0.71 | -0.10 |

| Electronegativity ( | 3.65 | 3.36 | ~3.0 | N/A |

| Lipophilicity ( | 1.51 | 0.88 | -0.28 | 1.98 |

| Chemical Stability | High (Hydrolysis resistant) | High | Moderate | High |

Key Insight: The

Compound Identification

-

IUPAC Name: 1-(Bromomethyl)-4-(pentafluoro-

-sulfanyl)benzene -

CAS Number: 1126969-29-6

-

Molecular Formula:

-

Molecular Weight: 297.08 g/mol

-

Appearance: White to off-white low-melting solid or liquid.

-

Hazards: Corrosive, Lachrymator (Tear Gas effect).

Synthesis & Manufacturing

The synthesis of 4-(pentafluorothio)benzyl bromide typically proceeds via Wohl-Ziegler radical bromination of the parent toluene derivative. This method is preferred over direct electrophilic bromination, which would be deactivated by the strong electron-withdrawing nature of the

Synthetic Pathway Visualization

The following diagram outlines the radical bromination workflow.

Caption: Radical bromination pathway using N-Bromosuccinimide (NBS) and AIBN initiator.

Detailed Experimental Protocol

Objective: Synthesis of 4-(pentafluorothio)benzyl bromide from 4-(pentafluorothio)toluene.

Reagents:

-

4-(Pentafluorothio)toluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove free bromine.

-

AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

-

Solvent: Trifluorotoluene (PhCF

) or Carbon Tetrachloride (CCl

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas line (

or Ar). -

Dissolution: Dissolve 4-(pentafluorothio)toluene (e.g., 10 mmol) in anhydrous PhCF

(0.2 M concentration). -

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent) for 4–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc) or GC-MS.

-

Checkpoint: The reaction is complete when the starting toluene is consumed. Prolonged heating may lead to dibromination (gem-dibromide).

-

-

Workup: Cool the mixture to room temperature. Succinimide will precipitate out. Filter off the succinimide solid.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield the pure benzyl bromide.

Reactivity & Applications

Reactivity Profile

The benzylic carbon is highly electrophilic due to the combined inductive effects of the bromine atom and the para-

Common Transformations

-

Amination: Reaction with primary/secondary amines to form secondary/tertiary amines.

-

Etherification: Reaction with phenols or alcohols (Williamson Ether Synthesis).

-

Thioetherification: Reaction with thiols.[5]

-

C-C Bond Formation: Reaction with enolates or Grignard reagents (though Grignard formation from the bromide itself is possible, it is difficult due to Wurtz coupling side reactions).

Application Workflow

The following diagram illustrates the divergent synthesis potential of this building block.

Caption: Divergent synthesis pathways for generating SF5-containing libraries.

Medicinal Chemistry Applications

Bioisosteric Replacement: The 4-(pentafluorothio)benzyl moiety is frequently used to replace 4-(trifluoromethyl)benzyl or 4-nitrobenzyl groups.

-

Metabolic Stability: The C-F bonds in the

group are stronger and more sterically shielded than those in -

Lipophilicity Modulation: Introduction of the

group significantly increases LogP, facilitating blood-brain barrier (BBB) penetration in CNS drug discovery.

Case Study: SF5-Teriflunomide Analogues

Research has demonstrated the incorporation of

Safety & Handling

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

Lachrymator: This compound is a potent lachrymator (similar to benzyl bromide). It must be handled in a functioning fume hood.

-

Storage: Store under inert atmosphere at 2-8°C. Moisture sensitive (hydrolysis releases HBr).

References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

-

Rowan . The Pentafluorosulfanyl Group (SF5).[2][3][4] Rowan Scientific. Retrieved from [Link]

Sources

The Pentafluorosulfanyl Group: A Shield Against Metabolism in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Metabolic Robustness

In the intricate process of drug discovery, achieving a favorable pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo fate is its metabolic stability—the susceptibility of a compound to enzymatic degradation, primarily in the liver. Poor metabolic stability leads to rapid clearance, low bioavailability, and short duration of action, often halting the development of otherwise promising candidates. For decades, medicinal chemists have employed various strategies to "block" sites of metabolism, with fluorine substitution being a preeminent tool. While the trifluoromethyl (CF3) group has been a mainstay, the pentafluorosulfanyl (SF5) group is rapidly emerging as a superior alternative for imparting exceptional metabolic stability and modulating key physicochemical properties.[1][2][3]

This guide provides a deep dive into the metabolic stability of SF5-containing drug candidates. We will explore the unique physicochemical properties that underpin its robustness, compare its metabolic fate to the well-studied CF3 group, provide detailed protocols for its experimental evaluation, and present a logical framework for its strategic implementation in drug design.

Part 1: The Physicochemical Landscape of the SF5 Group: Beyond a "Super-Trifluoromethyl"

The SF5 group's reputation as a "super-trifluoromethyl" group is well-earned, but its properties are more nuanced than a simple upgrade.[2][3] Understanding these characteristics is fundamental to appreciating its role in enhancing metabolic stability. The SF5 group is composed of a central sulfur atom with five fluorine atoms in a square pyramidal geometry, which imparts a unique steric and electronic profile.[1][4]

Key Properties Influencing Metabolic Stability:

-

Exceptional Chemical Inertness: The sulfur-fluorine (S-F) bonds in the SF5 group are extremely strong and stable, making the moiety highly resistant to chemical and thermal degradation under physiological conditions.[1][5][6][7] This inherent stability is the primary reason for its profound resistance to metabolic enzymes.

-

Strong Electron-Withdrawing Nature: With a Hammett constant (σp) of approximately 0.68, the SF5 group is a powerful electron-withdrawing group, comparable to the nitro group (σp ≈ 0.78) and stronger than the CF3 group.[4][8] This electronic effect can significantly influence the reactivity of the entire molecule, often deactivating adjacent positions on an aromatic ring that might otherwise be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

-

High Lipophilicity: The SF5 group significantly increases the lipophilicity of a molecule, often more so than a CF3 group.[1][4][9] Studies have shown that replacing a CF3 group with an SF5 group can increase the octanol-water partition coefficient (logP) by 0.3 to 0.6 log units.[4][10] This enhanced lipophilicity can improve membrane permeability and bioavailability, although it must be carefully balanced to avoid issues with solubility and nonspecific binding.[1]

-

Steric Hindrance: With a molecular volume larger than a CF3 group but smaller than a tert-butyl group, the SF5 moiety provides substantial steric bulk.[4][9] This steric shield can physically block metabolic enzymes from accessing and acting upon nearby vulnerable sites on the drug molecule.

| Property | Pentafluorosulfanyl (-SF5) | Trifluoromethyl (-CF3) | Rationale for Difference |

| Hammett Constant (σp) | ~0.68 | ~0.54 | The higher number of fluorine atoms and unique geometry of SF5 create a stronger inductive electron-withdrawing effect.[4][8] |

| Hansch Lipophilicity (π) | ~1.23 - 1.5 | ~0.88 | The larger, fluorine-rich surface area of the SF5 group leads to greater hydrophobicity.[4] |

| **Van der Waals Volume (ų) ** | ~55.4 | ~42.6 | The SF5 group is sterically more demanding due to the central sulfur atom and five fluorine atoms compared to the carbon and three fluorines of the CF3 group.[4] |

| Bond Stability | Very High | High | The S-F bonds are exceptionally strong and resistant to cleavage, contributing to overall metabolic robustness.[1][6] |

Part 2: The Metabolic Fate of SF5 Analogs: A Mechanistic Perspective

The remarkable metabolic stability of SF5-substituted compounds stems from their profound resistance to the primary enzymatic pathways responsible for drug clearance.

Resistance to Cytochrome P450 (CYP) Oxidation

CYP enzymes, the workhorses of Phase I metabolism, are responsible for the clearance of approximately 60% of marketed drugs.[11] These enzymes typically function by oxidizing electron-rich or sterically accessible positions on a drug molecule. SF5-containing compounds thwart CYP-mediated metabolism through a two-pronged defense:

-

Electronic Deactivation: When attached to an aromatic ring, the potent electron-withdrawing nature of the SF5 group deactivates the ring, making it a poor substrate for electrophilic attack by the activated oxygen species of the CYP catalytic cycle.

-

Steric Shielding: The sheer size of the SF5 group can prevent the drug molecule from fitting correctly into the active site of a CYP enzyme or can physically block the enzyme from accessing adjacent, potentially metabolizable positions.

While the CF3 group is also known to block metabolism at its point of attachment, it can be susceptible to hydroxylation at the benzylic position if attached to an alkyl chain. The SF5 group's greater stability makes it less prone to such metabolic attacks.

Caption: Comparative metabolic pathways of Aryl-CF3 vs. Aryl-SF5.

General Resistance to Other Metabolic Pathways

Beyond CYP oxidation, the SF5 group is generally stable and does not readily participate in other common Phase I (e.g., reduction, hydrolysis) or Phase II (e.g., glucuronidation, sulfation) metabolic reactions. While some studies have shown that certain microorganisms can biodegrade SF5-substituted compounds under specific conditions, this typically requires harsh environments not representative of mammalian metabolism and often results in toxic metabolites like 4-(pentafluorosulfanyl)catechol.[12][13] Within the context of drug metabolism in humans, the SF5 moiety is considered exceptionally robust.[3][5][9]

Part 3: Experimental Assessment of Metabolic Stability

Validating the metabolic stability of a novel SF5-containing compound is a critical step in drug development. The in vitro Human Liver Microsomal (HLM) stability assay is the industry-standard initial screen.

Workflow: In Vitro Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing high concentrations of Phase I drug-metabolizing enzymes like CYPs.[11][14][15]

Caption: Experimental workflow for the liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a self-validating system for assessing the Phase I metabolic stability of SF5-containing compounds.

1. Materials & Reagents:

-

Test Compound (TC): 10 mM stock in DMSO

-

Positive Controls: Propranolol, Verapamil (high clearance); Warfarin (low clearance)

-

Pooled Human Liver Microsomes (HLM): 20 mg/mL stock (e.g., from XenoTech)

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4

-

Cofactor Solution (NADPH Regenerating System):

-

NADP+ (1.3 mM)

-

Glucose-6-phosphate (3.3 mM)

-

Glucose-6-phosphate dehydrogenase (0.4 U/mL)

-

Magnesium Chloride (3.3 mM)

-

-

Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

-

96-well incubation plates and collection plates.

2. Experimental Procedure:

-

Preparation:

-

Prepare a 1 µM working solution of the test compound and positive controls by diluting the 10 mM DMSO stock in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.

-

Thaw the HLM stock on ice. Dilute the HLM to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.

-

Prepare the NADPH regenerating system solution.

-

-

Incubation Setup (performed in triplicate):

-

Add 50 µL of the 1 µM test compound working solution to the designated wells of the incubation plate.

-

Negative Control: Include wells with the test compound but replace the NADPH solution with plain buffer. This control verifies that compound loss is enzyme-dependent.

-

Pre-warm the plate containing the test compound and the HLM working solution at 37°C for 5-10 minutes.

-

To initiate the reaction, add 25 µL of the HLM working solution (final protein concentration: 0.5 mg/mL) followed by 25 µL of the NADPH solution. The final incubation volume is 100 µL.

-

-

Time-Point Sampling:

-

T=0 min: Immediately after adding the NADPH solution, transfer 25 µL of the incubation mixture to a collection plate containing 100 µL of cold ACN with IS. This represents the 100% starting concentration.

-

Incubate the reaction plate at 37°C with shaking.

-

At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer 25 µL from the incubation wells to the collection plate containing the quenching solution.

-

-

Sample Processing and Analysis:

-

Seal and centrifuge the collection plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.

-

3. Data Analysis and Interpretation:

-

Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the % remaining versus time.

-

The slope of the line from the linear regression of this plot is the elimination rate constant (k).

-

Half-life (t½): Calculated as 0.693 / k.

-

Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

A compound with a long half-life (>60 min) and low intrinsic clearance is considered to have high metabolic stability. SF5-containing compounds frequently exhibit significantly higher stability in this assay compared to their non-SF5 or even CF3-containing counterparts.[3]

Conclusion and Future Outlook

The pentafluorosulfanyl group is a powerful tool in the medicinal chemist's arsenal for overcoming metabolic liability. Its unique combination of extreme chemical stability, potent electron-withdrawing character, and significant steric bulk provides a robust shield against common metabolic pathways.[1][3][6] While the synthetic challenges for introducing the SF5 group have historically limited its use, recent advances are making SF5-containing building blocks more accessible.[3][5] As these synthetic hurdles are overcome, the strategic deployment of the SF5 group is poised to become an increasingly routine and effective strategy for designing durable, effective drug candidates with superior pharmacokinetic profiles.

References

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). PubMed. [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

-

metabolic stability in liver microsomes. Mercell. [Link]

-

Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Metabolic Stability Assay Services. BioIVT. [Link]

-

Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds. PMC. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. drug-metabolism.com. [Link]

-

Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]

-

Comparison of selected factors of SF5 and CF3 groups for benzene derivatives. ResearchGate. [Link]

-

Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. PubMed. [Link]

-

Modular Access to N-SF5 azetidines. PMC. [Link]

-

When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Chemical Science (RSC Publishing) - The Royal Society of Chemistry. [Link]

-

Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]

-

Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization of 3-Substituted [1.1.0]Azabicyclobutanes. ChemRxiv. [Link]

-

Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. [Link]

-

Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation. ResearchGate. [Link]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. escholarship.org [escholarship.org]

- 10. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Methodological & Application

The Pentafluorosulfanyl (SF5) Group: A New Frontier in Cross-Coupling Chemistry

Application Notes and Protocols for the Cross-Coupling of SF5-Benzyl Halides

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The SF5 Moiety - A "Super" Trifluro methyl Group for Modern Chemistry

The pentafluorosulfanyl (SF5) group has emerged as a fascinating and powerful substituent in medicinal and agrochemical research, often lauded as a "super trifluoromethyl group".[1] Its unique combination of properties, including high electronegativity, steric bulk, and exceptional stability, imparts profound changes to the physicochemical characteristics of parent molecules.[1] These attributes, such as increased lipophilicity and metabolic stability, make the SF5 group a highly desirable moiety in the design of novel pharmaceuticals and agrochemicals.[1]

However, the synthetic challenges associated with introducing and manipulating the SF5 group have historically limited its widespread adoption. This guide provides an in-depth exploration of the cross-coupling reactions of SF5-benzyl halides, offering researchers a detailed roadmap to harness the potential of this unique building block. While direct literature on the cross-coupling of SF5-benzyl halides is emerging, this document synthesizes established principles of cross-coupling with specific insights into the reactivity of SF5-containing compounds.

The Influence of the SF5 Group on Benzyl Halide Reactivity

The potent electron-withdrawing nature of the SF5 group is a key determinant of the reactivity of SF5-benzyl halides in cross-coupling reactions. This electronic effect significantly influences the oxidative addition step in palladium-catalyzed cycles, a crucial stage for the activation of the carbon-halogen bond. The steric hindrance presented by the bulky SF5 group also plays a critical role in dictating the choice of catalyst, ligand, and reaction conditions to achieve optimal yields and selectivities.

Sonogashira Coupling of SF5-Substituted Aryl Halides: A Case Study

While specific examples of Sonogashira couplings with SF5-benzyl halides are not yet widely reported, a study on the coupling of SF5-substituted aryl iodides provides valuable insights into the reaction's feasibility and conditions.[2] This reaction demonstrates the successful formation of carbon-carbon bonds with SF5-containing substrates, paving the way for its application to SF5-benzyl halides.

Experimental Workflow: Sonogashira Coupling

Caption: A generalized workflow for the Sonogashira coupling of SF5-aryl iodides.

Detailed Protocol: Sonogashira Coupling of SF5-Aryl Iodides

This protocol is adapted from the published procedure for the Sonogashira cross-coupling of SF5-substituted aryl-iodides.[2]

Materials:

-

SF5-substituted aryl iodide

-

Terminal alkyne

-

PdCl2(PPh3)2

-

Designer ionic liquid (e.g., piperidine-appended dimethyl-imidazolium-NTf2)

-

Anhydrous, degassed solvent (if applicable)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry, inert atmosphere glovebox or using standard Schlenk techniques, add the SF5-substituted aryl iodide (1.0 equiv), the terminal alkyne (1.2 equiv), and PdCl2(PPh3)2 (0.02 equiv) to a reaction vessel.

-

Add the designer ionic liquid to the reaction vessel to serve as both the solvent and the base.

-

Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired SF5-substituted diaryl- or aryl-alkyl-acetylene.

| Parameter | Condition | Reference |

| Catalyst | PdCl2(PPh3)2 | [2] |

| Solvent/Base | Designer Ionic Liquid | [2] |

| Temperature | Mild Conditions | [2] |

| Atmosphere | Inert | [2] |

Suzuki-Miyaura Coupling: Forging C(sp3)-C(sp2) Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates has been shown to be an effective route to functionalized methylene-linked biaryl systems.[3][4] This methodology can be adapted for SF5-benzyl halides, with careful consideration of the electronic and steric effects of the SF5 group.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of SF5-Benzyl Halides (Proposed)

This proposed protocol is based on established methods for the Suzuki-Miyaura coupling of benzyl halides.[3][4]

Materials:

-

SF5-benzyl halide

-

Arylboronic acid or potassium aryltrifluoroborate

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., Toluene, Dioxane, or THF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the SF5-benzyl halide (1.0 equiv), arylboronic acid or potassium aryltrifluoroborate (1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).

-

Add the solvent to the reaction vessel.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired diarylmethane product.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(dppf)Cl2 | Often effective for challenging substrates. |

| Base | Cs2CO3 or K3PO4 | Stronger bases may be required to facilitate transmetalation. |

| Solvent | Toluene or Dioxane | High-boiling aprotic solvents are generally effective. |

| Temperature | 90-110 °C | Higher temperatures may be needed to overcome the deactivating effect of the SF5 group. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[5][6][7] The application of this reaction to SF5-benzyl halides would provide a direct route to novel SF5-substituted benzylamines, which are of significant interest in medicinal chemistry.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: A general workflow for the Buchwald-Hartwig amination of SF5-benzyl halides.

Detailed Protocol: Buchwald-Hartwig Amination of SF5-Benzyl Halides (Proposed)

This proposed protocol is based on established methods for the Buchwald-Hartwig amination.[5][6][7]

Materials:

-

SF5-benzyl halide

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

-

Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

-

Base (e.g., NaOtBu, K2CO3, or Cs2CO3)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an inert atmosphere glovebox, combine the SF5-benzyl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (0.01-0.02 equiv), the phosphine ligand (0.02-0.04 equiv), and the base (1.5-2.0 equiv) in a reaction vessel.

-

Add the anhydrous solvent to the vessel.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the desired SF5-substituted benzylamine.

| Parameter | Recommended Condition | Rationale |

| Precatalyst/Ligand | Pd2(dba)3 / XPhos or SPhos | Bulky, electron-rich ligands are often necessary for efficient coupling with challenging substrates. |

| Base | NaOtBu | A strong, non-nucleophilic base is typically required. |

| Solvent | Toluene or Dioxane | Aprotic solvents are standard for this transformation. |

| Temperature | 90-110 °C | Elevated temperatures are generally needed to drive the reaction to completion. |

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more electron-rich and sterically hindered ligand, or employing a stronger base. The reaction temperature and time may also need to be optimized.

-

Side Reactions: The strong electron-withdrawing nature of the SF5 group may promote side reactions such as elimination. Careful selection of a non-nucleophilic base and optimization of the reaction temperature can help to minimize these undesired pathways.

-

Substrate Scope: The protocols provided should be optimized for each specific SF5-benzyl halide and coupling partner. The electronic and steric properties of the substrates will significantly influence the reaction outcome.

Conclusion

The cross-coupling of SF5-benzyl halides represents a significant opportunity for the synthesis of novel and potentially impactful molecules in drug discovery and materials science. While further research is needed to fully elucidate the scope and limitations of these reactions, the protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring this exciting area of chemistry. The unique properties of the SF5 group, combined with the power of modern cross-coupling methodologies, promise to unlock a new chemical space with vast potential.

References

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

-

Mao, J.; Jia, T.; Frensch, G.; Walsh, P. J. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Org. Lett.2014 , 16 (19), 5304–5307. [Link]

-

Reddy, A. S.; Laali, K. K. Sonogashira cross-coupling in a designer ionic liquid (IL) without copper, external base, or additive, and with recycling and reuse of the IL. UNF Digital Commons2015 . [Link]

-

Buchwald-Hartwig Amination. In Chemistry LibreTexts; 2023. [Link]

-

Kumada coupling. In Wikipedia; 2023. [Link]

-

Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. ChemRxiv2021 . [Link]

-

Kumada Coupling. Organic Chemistry Portal. [Link]

-

Bosiak, M. J.; Zielińska, A. A.; Trzaska, P.; Kędziera, D.; Adams, J. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega2021 , 6 (49), 33861–33873. [Link]

-

Arp, F. O.; Fu, G. C. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. J. Am. Chem. Soc.2005 , 127 (30), 10482–10483. [Link]

-

Negishi Coupling. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Arp, F. O.; Fu, G. C. Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. J. Am. Chem. Soc.2005 , 127 (30), 10482–10483. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Srimani, D.; Bej, A.; Sarkar, A. Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. J. Org. Chem.2010 , 75 (12), 4296–4299. [Link]

-

Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides. PubMed. [Link]

-

Kumada Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

-

ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. ResearchGate. [Link]

-

Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]

-

Semenya, J.; Yang, Y.; Picazo, E. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. J. Am. Chem. Soc.2024 , 146 (7), 4903–4912. [Link]

-

Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]

-

Semenya, J.; Yang, Y.; Picazo, E. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. J. Am. Chem. Soc.2024 , 146 (7), 4903–4912. [Link]

-

Molander, G. A.; Elia, M. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem.2006 , 71 (24), 9198–9202. [Link]

-

SF5-Substituted Aromatic Heterocycles. ResearchGate. [Link]

-

Molander, G. A.; Elia, M. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. J. Org. Chem.2006 , 71 (24), 9198–9202. [Link]

-

Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. ResearchGate. [Link]

-

Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate. [Link]

-

Molander, G. A.; Elia, M. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. J. Org. Chem.2006 , 71 (24), 9198–9202. [Link]

-

Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]

-

Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. "Sonogashira cross-coupling in a designer ionic liquid (IL) without cop" by A. Srinivas Reddy and Kenneth K. Laali [digitalcommons.unf.edu]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

synthesis of SF5-substituted heterocycles from benzyl bromides

Application Note: Modular Synthesis of -Substituted Heterocycles from Benzyl Bromides

Executive Summary & Scientific Rationale

The pentafluorosulfanyl group (

A superior, convergent strategy involves the use of

Key Advantages of this Protocol:

-

Safety: Avoids the use of toxic

gas or radical intermediates. -

Modularity: Compatible with a vast library of nucleophilic heterocycles.

-

Scalability: Validated for gram-scale synthesis with standard laboratory equipment.

Chemical Mechanism & Regioselectivity[1]

The reaction proceeds via a classic

Electronic Influence of

The

-

Increased Electrophilicity: The benzylic carbon becomes more electron-deficient compared to unsubstituted benzyl bromide, accelerating the reaction rate.

-

Acidity of Benzylic Protons: The protons at the benzylic position are more acidic, increasing the risk of side reactions (e.g., elimination to stilbenes) if strong, non-nucleophilic bases (e.g.,

-BuLi) are used.

Regioselectivity in Ambident Nucleophiles

When alkylating asymmetric azoles (e.g., 1,2,4-triazoles or substituted pyrazoles), regioselectivity (N1 vs. N2 alkylation) is governed by the interplay of sterics and thermodynamics .

-

Kinetic Control: Favors the most nucleophilic nitrogen (often the least sterically hindered).

-

Thermodynamic Control: Favors the most stable isomer (often achieved at higher temperatures or reversible conditions).

Figure 1: Decision tree for controlling regioselectivity during the alkylation of ambident heterocycles with SF5-benzyl bromides.

Experimental Protocols

Protocol A: General Synthesis of N-( -Benzyl) Heterocycles

Target: Alkylation of Indoles, Pyrazoles, and Imidazoles. Scale: 1.0 mmol (adaptable to 50 mmol).

Reagents:

-

Substrate: Heterocycle (1.0 equiv)

-

Electrophile: 3-(Pentafluorosulfanyl)benzyl bromide or 4-(Pentafluorosulfanyl)benzyl bromide (1.1 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Dissolution: Add the heterocycle (1.0 mmol) and anhydrous MeCN (5 mL).

-

Deprotonation: Add

(652 mg, 2.0 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The mixture will likely become a suspension. -

Addition: Add the

-benzyl bromide (1.1 mmol) dropwise (neat or dissolved in 1 mL MeCN). -

Reaction:

-

For reactive heterocycles (e.g., Imidazole): Stir at RT for 4–6 hours.

-

For less nucleophilic heterocycles (e.g., Indole, Pyrazole): Heat to 60°C for 12 hours.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the heterocycle and the appearance of the benzylated product mass (

). -

Work-up:

-

Dilute with EtOAc (30 mL).

-

Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMF/MeCN and salts.

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Critical Checkpoint:

Protocol B: Regioselective Alkylation of 1,2,4-Triazoles

Challenge: 1,2,4-Triazoles can be alkylated at N1, N2, or N4. N1 is typically desired for antifungal pharmacophores (e.g., Fluconazole analogs).

Reagents:

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Solvent: Anhydrous THF or DMF.

-

Additive: Lithium Bromide (LiBr) (0.5 equiv) - Optional, can improve N1 selectivity via coordination.

Step-by-Step Procedure:

-

Activation: Suspend NaH (1.2 mmol) in anhydrous DMF (3 mL) at 0°C under

. -

Addition: Add the 1,2,4-triazole derivative (1.0 mmol) slowly. Evolution of

gas will occur. Stir for 45 mins at 0°C -

Alkylation: Cool back to 0°C. Add 4-(

)benzyl bromide (1.1 mmol) dropwise. -

Reaction: Stir at RT for 16 hours.

-

Quench: Carefully quench with saturated

solution. -

Analysis: Analyze crude NMR to determine N1:N2 ratio before purification. The N1 isomer is usually more polar than the N4 isomer but less polar than N2 in many systems.

Data & Optimization Guide

Solvent and Base Screening Results

The following table summarizes the optimization of the reaction between Pyrazole and 3-(

| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Acetone | Reflux | 12 | 45 | Incomplete conversion. | |

| 2 | MeCN | 60 | 8 | 78 | Good standard protocol. | |

| 3 | MeCN | 60 | 6 | 92 | Recommended. Cesium effect enhances solubility. | |

| 4 | NaH | THF | 0 | 4 | 85 | Fast, but lower regioselectivity for substituted pyrazoles. |

| 5 | DIPEA | DCM | RT | 24 | 15 | Base too weak for pyrazole deprotonation. |

Impact of the Group on Lipophilicity

When replacing a standard substituent with

| Substituent (R) | Structure ( | LogP (Calc) | Description |

| Benzyl-Heterocycle | 2.1 | Baseline | |

| (4- | 3.0 | Standard Fluorine mod. | |

| (4- | 3.4 | Steric bulk reference. | |

| (4- | 3.8 | "Super-Lipophilic" |

Implication: The

Workflow Visualization

Figure 2: Operational workflow for the synthesis of SF5-heterocycles.

Troubleshooting & Safety

-

Starting Material Stability: Benzyl bromides are lachrymators.

-benzyl bromides are generally stable but should be stored at 4°C to prevent hydrolysis to the benzyl alcohol. -

Elimination Side-Product: If the reaction is heated excessively (>100°C) with strong bases, the benzyl bromide may eliminate to form the

-stilbene derivative. Solution: Stick to Carbonate bases and temperatures <80°C. -

Solubility:

compounds are extremely non-polar. If the product is not eluting on TLC, switch to 100% Hexane or Hexane/DCM mixtures.

References

-

SpiroChem AG. "SF5-Building Blocks in Drug Discovery." SpiroChem Application Notes. [Link]

-

Altmeder, M., et al. (2021). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au. [Link]

-

Vertex Pharmaceuticals. (2012). "Fluorinated building blocks in drug design: new pathways and targets." PMC. [Link]

-

Rowan Scientific. "The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry." Rowan Sci Topic Guides. [Link]

-

Wipf, P., et al. (2009). "Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine." Bioorganic & Medicinal Chemistry Letters. [Link]

Application Note: The 4-(Pentafluorosulfur)benzyl (SF5-Bn) Group: A Robust and Orthogonal Protecting Group for Alcohols in Complex Molecule Synthesis

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the strategic use of protecting groups is paramount. This application note introduces the 4-(pentafluorosulfur)benzyl (SF5-Bn) ether as a highly robust and versatile protecting group for hydroxyl functionalities. The unique physicochemical properties of the pentafluorosulfur (SF5) moiety—namely its exceptional thermal and chemical stability and its potent electron-withdrawing nature—are conferred upon the benzyl protecting group.[1][2][3][4] This results in a protecting group that exhibits remarkable stability across a wide range of reaction conditions and, most critically, establishes a clear orthogonal relationship with commonly used protecting groups such as silyl ethers and p-methoxybenzyl (PMB) ethers. We provide detailed protocols for the synthesis of the key reagent, 4-(pentafluorosulfur)benzyl bromide, as well as for the protection of alcohols and the subsequent deprotection via catalytic hydrogenolysis.

Introduction: The Need for Advanced Protection Strategies

The synthesis of complex molecules requires a sophisticated approach to functional group manipulation. Protecting groups are temporary modifications that mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[5][6] The ideal protecting group should be easy to install and remove in high yield under specific conditions that do not affect other functional groups.[7]

Benzyl ethers are a cornerstone of hydroxyl protection, valued for their general stability to acidic and basic conditions.[8] Their removal is typically achieved under mild, neutral conditions via catalytic hydrogenolysis.[9][10] However, the advancement of complex synthesis demands a broader palette of protecting groups with tunable and predictable reactivity. This has led to the development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, which can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), providing orthogonality to the parent benzyl group.[9]